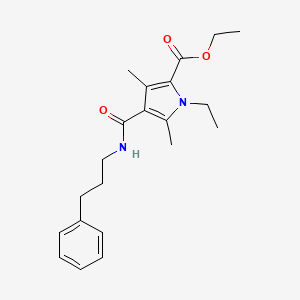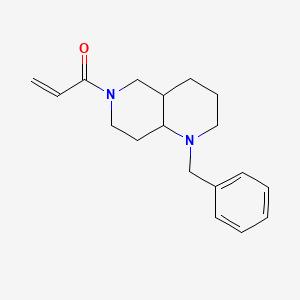
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride is a chemical compound with the CAS Number: 1420808-77-0. It has a molecular weight of 213.71 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H15N3.ClH/c1-9-8-11-6-7-13(9)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 213.71 .Wissenschaftliche Forschungsanwendungen
Acyl-CoACholesterol O-Acyltransferase-1 Inhibition
Shibuya et al. (2018) explored the use of a compound structurally similar to 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride, identifying it as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. This discovery suggests potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Metabolism and Pharmacokinetics
Zhang et al. (2000) studied a dopamine D(4)-selective antagonist, noting its metabolism pathways, including N-dealkylation and formation of a novel mercapturic acid adduct, in rat, monkey, and humans. This research provides insights into the metabolic stability and biotransformation processes of compounds containing the piperazine moiety, which is relevant for the development of therapeutics with improved safety profiles (Zhang et al., 2000).
Molecular Design and Synthesis
Balaraju et al. (2019) demonstrated the synthesis of piperazine-1-yl-1H-indazole derivatives, emphasizing the importance of molecular design in medicinal chemistry. These compounds, including those related to this compound, play a crucial role in drug discovery, showcasing the diversity and potential of piperazine derivatives in therapeutic development (Balaraju et al., 2019).
Degradation and Stability Studies
Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture processes, providing valuable information on the thermal degradation and oxidation resistance of piperazine-based solutions. This research underscores the chemical stability of piperazine derivatives, which is essential for their application in industrial processes and the development of pharmaceuticals (Freeman et al., 2010).
Safety and Hazards
Wirkmechanismus
Mode of Action
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride acts as a selective antagonist at the α2-adrenoceptor . By binding to these receptors, it prevents the action of endogenous agonists (like norepinephrine), thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The antagonistic action of this compound on α2-adrenoceptors disrupts the normal adrenergic signaling pathway. This disruption can lead to an increase in the release of norepinephrine and a subsequent enhancement of sympathetic activity .
Pharmacokinetics
Like other piperazine derivatives, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with α2-adrenoceptors, and individual patient factors such as age, health status, and genetic makeup .
Biochemische Analyse
Biochemical Properties
It is known that some piperazine derivatives, such as 1-(2-Pyridyl)piperazine, act as potent and selective α2-adrenoceptor antagonists . This suggests that 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that some piperazine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known actions of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-methyl-1-pyridin-2-ylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-8-11-6-7-13(9)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMYEYWTOOXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420808-77-0 |
Source


|
| Record name | 2-methyl-1-(pyridin-2-yl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide](/img/structure/B2948608.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)
![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)

![2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2948616.png)


![N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2948621.png)

![rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis](/img/structure/B2948626.png)


